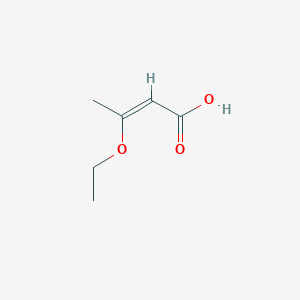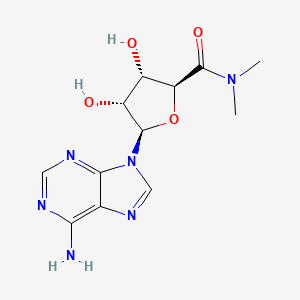
1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a ribofuranuronamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate typically involves multiple steps. One common method starts with the reaction of adenine with an appropriate ribose derivative under specific conditions. For instance, adenine can be reacted with a ribose derivative in the presence of a strong base like sodium hydride, followed by the addition of a suitable alkylating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques like chromatography for purification. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency in production .
化学反応の分析
Types of Reactions
1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted purine derivatives .
科学的研究の応用
1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
®-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid hydrate: Similar in structure but with different functional groups attached to the purine base.
(6-Amino-9H-purin-9-yl)methanol: Another purine derivative with a simpler structure.
Uniqueness
1-(6-Amino-9H-purin-9-yl)-1-deoxy-N,N-dimethylribofuranuronamide hydrate is unique due to its specific ribofuranuronamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
39491-47-9 |
|---|---|
分子式 |
C12H16N6O4 |
分子量 |
308.29 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N,N-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C12H16N6O4/c1-17(2)11(21)8-6(19)7(20)12(22-8)18-4-16-5-9(13)14-3-15-10(5)18/h3-4,6-8,12,19-20H,1-2H3,(H2,13,14,15)/t6-,7+,8-,12+/m0/s1 |
InChIキー |
IATMAQXWZNAXLV-FLNNQWSLSA-N |
異性体SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CN(C)C(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
![9,10-Dimethoxy-2-(3-methylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14157839.png)
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)
![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)
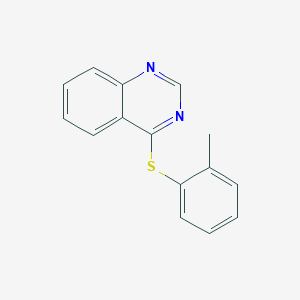
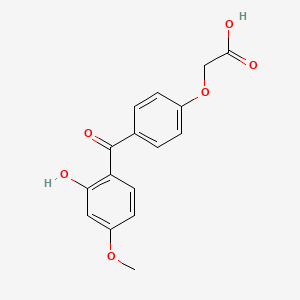
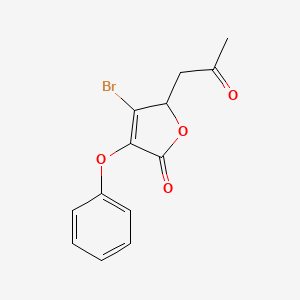
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
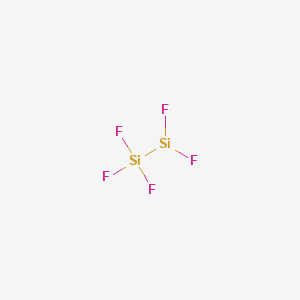
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)
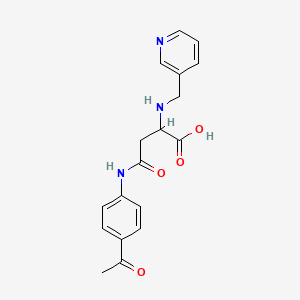
![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
